molecular formula C5H10O4 B193298 2-Deoxy-D-ribose CAS No. 533-67-5

2-Deoxy-D-ribose

Cat. No.: B193298
CAS No.: 533-67-5
M. Wt: 134.13 g/mol
InChI Key: ASJSAQIRZKANQN-UHFFFAOYSA-N
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Description

2-Deoxy-D-ribose, specifically 2-deoxyribose, is a monosaccharide with the chemical formula C₅H₁₀O₄. It is a deoxy sugar, meaning it is derived from the sugar ribose by the loss of a hydroxy group. This compound is most notable for its presence in deoxyribonucleic acid (DNA), where it forms part of the backbone of the DNA molecule, alternating with phosphate groups and binding to nitrogenous bases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Deoxy-D-ribose can be synthesized through the aldol reaction of acetaldehyde and glyceraldehyde-3-phosphate, catalyzed by the enzyme this compound-5-phosphate aldolase (DERA). This reaction is reversible and requires specific conditions to optimize the yield .

Industrial Production Methods: In industrial settings, deoxyribose is often produced using biocatalytic processes involving microorganisms that contain the necessary enzymes. These processes are optimized to enhance the stability and efficiency of the enzymes, often through protein engineering and immobilization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Deoxy-D-ribose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form deoxyribonolactone using oxidizing agents such as potassium permanganate.

    Reduction: It can be reduced to form deoxyribitol using reducing agents like sodium borohydride.

    Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Major Products: The major products formed from these reactions include deoxyribonolactone, deoxyribitol, and various substituted deoxyribose derivatives .

Mechanism of Action

2-Deoxy-D-ribose exerts its effects primarily through its incorporation into DNA. It forms part of the DNA backbone, where it alternates with phosphate groups and binds to nitrogenous bases. This structure is essential for the stability and function of DNA. The enzyme ribonucleotide reductase catalyzes the conversion of ribose to deoxyribose, which is then incorporated into DNA .

Comparison with Similar Compounds

Properties

IUPAC Name

3,4,5-trihydroxypentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJSAQIRZKANQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862138
Record name 2-Deoxypentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name D-2-Deoxyribose
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CAS No.

408526-38-5, 533-67-5
Record name 2-Deoxypentose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=408526-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-erythro-Pentose, 2-deoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxy-D-ribose
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2-Deoxy-D-ribose
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2-Deoxy-D-ribose
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2-Deoxy-D-ribose
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Reactant of Route 6
2-Deoxy-D-ribose

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